1-Benzyl-3-(3-methoxyphenyl)-2-azepanone
Description
1-Benzyl-3-(3-methoxyphenyl)-2-azepanone is a seven-membered lactam (azepanone) featuring a ketone group at position 2, a benzyl substituent at position 1, and a 3-methoxyphenyl group at position 2. Azepanones are structurally distinct from smaller lactams (e.g., pyrrolidones or piperidones) due to their conformational flexibility and expanded ring size, which can modulate receptor selectivity and metabolic stability .
These include aromatic substituents and ketone/thione functionalities, which are critical for pharmacological activity .
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-benzyl-3-(3-methoxyphenyl)azepan-2-one |
InChI |
InChI=1S/C20H23NO2/c1-23-18-11-7-10-17(14-18)19-12-5-6-13-21(20(19)22)15-16-8-3-2-4-9-16/h2-4,7-11,14,19H,5-6,12-13,15H2,1H3 |
InChI Key |
QZRSVTPGZZWPED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Hydrogen Bonding: Thiourea derivatives (e.g., 3-benzoyl-1-(2-methoxyphenyl)thiourea) exhibit strong intramolecular H-bonding (NH shift at 11.49 ppm), which stabilizes their conformation. In contrast, the azepanone’s ketone group may engage in weaker intermolecular interactions, affecting solubility .
- Lipophilicity: The benzyl group in all analogs increases logP values, suggesting improved membrane permeability. However, the azepanone’s seven-membered ring may reduce crystallinity compared to imidazolidinones, enhancing bioavailability .
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